molecular formula C23H23ClN2O5S B5988099 2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide

2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide

Cat. No.: B5988099
M. Wt: 475.0 g/mol
InChI Key: VWRGKMGHHQSKPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide is a complex organic compound that features a sulfonamide group, a benzyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide typically involves multiple steps. One common approach is to start with the sulfonylation of 3,4-dimethoxyaniline using benzyl chloride and a suitable base, such as sodium hydroxide, to form the sulfonamide intermediate. This intermediate is then reacted with 3-chlorophenylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(3,4-dimethoxyphenylsulfonyl)acetamide
  • N-(3-chlorophenyl)-2-(4-methoxyphenylsulfonyl)acetamide
  • N-(3-chlorophenyl)-2-(benzylsulfonyl)acetamide

Uniqueness

2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide is unique due to the presence of both benzyl and 3,4-dimethoxyphenyl groups, which confer specific chemical and biological properties. These groups can enhance the compound’s binding affinity to molecular targets and improve its solubility and stability.

Properties

IUPAC Name

2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O5S/c1-30-21-12-11-20(14-22(21)31-2)32(28,29)26(15-17-7-4-3-5-8-17)16-23(27)25-19-10-6-9-18(24)13-19/h3-14H,15-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRGKMGHHQSKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.